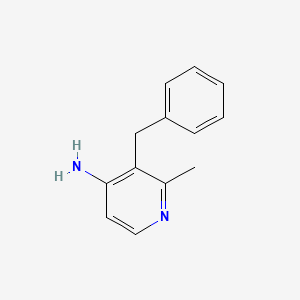

3-Benzyl-2-methylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-12(13(14)7-8-15-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXDJMTVBEQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267930 | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464091-66-4 | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyl 2 Methylpyridin 4 Amine and Analogous Pyridin 4 Amines

Direct Synthetic Routes to 3-Benzyl-2-methylpyridin-4-amine

The direct construction of the this compound scaffold can be approached through methods that form the pyridine (B92270) ring itself, with the desired substituents pre-installed on the acyclic precursors. These methods, primarily involving annulation and cyclization reactions, offer a convergent approach to the target molecule.

Pyridine Ring Formation via Annulation and Cyclization Approaches

The de novo synthesis of polysubstituted pyridines often relies on the condensation of smaller, readily available building blocks. Annulation reactions, such as the [3+3] and [4+2] cycloadditions, are powerful strategies for constructing the pyridine core.

One common approach involves the multicomponent reaction of β-enaminonitriles with various partners. For instance, a metal-free [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides has been reported to produce polysubstituted pyridines under mild conditions. nih.gov This method proceeds via a Kornblum–De La Mare rearrangement followed by an SNV-type C-Cl bond cleavage and intramolecular cyclization/condensation. nih.gov While this specific reaction may not directly yield the target molecule, the principle of combining three-carbon and three-atom fragments is a cornerstone of pyridine synthesis.

Another established method is the Hantzsch pyridine synthesis, a [3+2+1] type condensation, which typically involves the reaction of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. Modifications of this reaction can allow for the synthesis of asymmetrically substituted pyridines. Furthermore, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of 2,3,4,6-tetraarylpyridines, highlighting the utility of multicomponent strategies in assembling highly substituted pyridines. nih.gov

The Bohlmann-Rahtz pyridine synthesis provides a route to 2,3,6-trisubstituted pyridines from enamines and α,β-unsaturated ketones. By carefully selecting the starting materials, this method can be adapted to introduce the desired methyl and benzyl-related functionalities.

A versatile approach to polysubstituted pyridines involves the reaction of ylidenemalononitriles with primary amines, which can proceed through a Dimroth rearrangement to yield 2-amino-3-cyanopyridines. acs.org These intermediates can then be further functionalized. For example, reacting an appropriately substituted enamine with benzylamine (B48309) can lead to a highly substituted aminopyridine. acs.org

| Annulation/Cyclization Strategy | Description | Key Intermediates | Reference(s) |

| [3+3] Annulation | Reaction of a three-carbon component (e.g., β-enaminonitrile) with a three-atom component (e.g., β,β-dichloromethyl peroxide). | Enaminonitriles, dichloromethyl peroxides | nih.gov |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. | β-ketoesters, aldehydes | |

| Bohlmann-Rahtz Pyridine Synthesis | Reaction of an enamine with an α,β-unsaturated ketone. | Enamines, α,β-unsaturated ketones | |

| Ylidenemalononitrile Cyclization | Reaction of ylidenemalononitriles with primary amines, often involving a Dimroth rearrangement. | Ylidenemalononitriles, amidines | acs.org |

| Four-Component Annulation | One-pot reaction of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate. | Aldehyd, ketones, ammonium acetate | nih.gov |

Strategies for Introduction of Benzyl (B1604629) and Methyl Substituents

The introduction of the benzyl and methyl groups at the desired C3 and C2 positions, respectively, can be achieved either by incorporating these groups into the acyclic precursors for cyclization or by functionalizing a pre-formed pyridine ring.

For ring-forming strategies, precursors bearing the benzyl and methyl groups are required. For example, a β-ketoester with a benzyl group at the α-position and a methyl-containing enamine could be utilized in a Hantzsch-type synthesis.

Alternatively, functionalization of a pre-existing pyridine ring is a common strategy. The introduction of a methyl group at the C2 position of a pyridine ring can be challenging due to the electronic nature of the ring. However, methods have been developed for the α-methylation of substituted pyridines. researchgate.net One such method involves a continuous flow process using a Raney® nickel catalyst and a low boiling point alcohol as the methyl source, which has shown high regioselectivity for the 2-position. researchgate.net Another approach involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org

The introduction of a benzyl group at the C3 position is often achieved through cross-coupling reactions. For instance, a 3-halopyridine derivative can undergo Suzuki or other palladium-catalyzed cross-coupling reactions with a suitable benzylboronic acid or a related organometallic reagent. Electrophilic substitution on the pyridine ring generally occurs at the C3 position, but direct benzylation is often not feasible due to the harsh conditions required and the potential for N-benzylation. quora.comresearchgate.net Therefore, a pre-functionalized pyridine, such as a 3-halopyridine, is typically the preferred starting material for introducing the benzyl group.

Indirect Synthetic Pathways through Functional Group Transformations of Pyridine Precursors

An alternative to the de novo construction of the pyridine ring is the synthesis of a suitably substituted pyridine precursor, followed by functional group interconversions to install the desired amine group.

Amination Reactions on Pyridine Scaffolds

The introduction of an amino group at the C4 position of a pyridine ring can be accomplished through various methods, most notably via nucleophilic aromatic substitution (SNAr) or through the reduction of a nitro group.

A common strategy involves the amination of a 4-halopyridine. For example, a 4-chloro or 4-bromopyridine (B75155) derivative can react with an amine source, such as ammonia or a protected amine, often in the presence of a palladium or copper catalyst. The Buchwald-Hartwig amination is a powerful tool for this transformation.

Another approach is the Chichibabin reaction, which directly aminates the pyridine ring at the 2- or 4-position using sodium amide. However, this reaction often requires harsh conditions and can lead to mixtures of products. A more modern and regioselective method involves the conversion of the pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to yield an iminophosphorane. This intermediate can be readily converted to the corresponding amine. rsc.org This strategy has been shown to be highly regioselective for the 4-position of the pyridine ring. rsc.org

The reduction of a 4-nitropyridine (B72724) derivative is also a widely used method. The nitro group can be introduced onto the pyridine ring, typically via the nitration of a pyridine N-oxide, followed by reduction to the amine using various reducing agents such as iron in acetic acid or catalytic hydrogenation. semanticscholar.org

| Amination Method | Description | Reagents | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) at the C4 position by an amine nucleophile. | 4-Halopyridine, amine source, catalyst (e.g., Pd, Cu) | |

| Chichibabin Reaction | Direct amination of the pyridine ring using sodium amide. | Pyridine, sodium amide | |

| Via Phosphonium Salts | Conversion of pyridine to a 4-phosphonium salt followed by reaction with sodium azide and subsequent hydrolysis. | Pyridine, phosphine, sodium azide | rsc.org |

| Reduction of Nitro Group | Reduction of a 4-nitropyridine to a 4-aminopyridine (B3432731). | 4-Nitropyridine, reducing agent (e.g., Fe/AcOH, H2/Pd) | semanticscholar.org |

Regioselective Functionalization for Targeted Substitution Patterns

Achieving the specific 2,3,4-trisubstitution pattern of this compound requires careful control of regioselectivity throughout the synthetic sequence. The inherent reactivity of the pyridine ring dictates that electrophilic attack generally occurs at the 3-position, while nucleophilic attack is favored at the 2- and 4-positions. quora.comlibretexts.org

A plausible strategy would involve starting with a pre-functionalized pyridine that directs subsequent reactions to the desired positions. For example, starting with a 2-methylpyridine, one could introduce a nitro group at the 4-position via the N-oxide. Subsequent halogenation at the 3-position, followed by a Suzuki or other cross-coupling reaction to introduce the benzyl group, and finally reduction of the nitro group would lead to the target molecule.

Alternatively, a blocking group strategy can be employed to achieve regioselective functionalization. For instance, a blocking group at the 4-position can direct subsequent functionalization to other positions, after which the blocking group is removed to allow for the introduction of the amine group.

Advanced Catalytic Approaches in Pyridine Amine Synthesis

Recent advances in catalysis have provided more efficient and selective methods for the synthesis of substituted pyridines and their amino derivatives.

Nanocatalysts have emerged as highly effective catalysts for the synthesis of polyfunctionalized pyridines via multicomponent reactions. rsc.org These catalysts often exhibit high activity and can be easily recovered and reused, making them attractive for sustainable synthesis. For example, magnetic nanoparticles have been employed as catalysts for the synthesis of 2-amino-3-cyanopyridines. nih.gov

Catalytic amination reactions have also seen significant advancements. Ruthenium-catalyzed amino exchange reactions allow for the direct conversion of 2-aminopyridines into other substituted amines. nih.gov While this applies to the 2-position, similar principles are being explored for other positions. Palladium-catalyzed amination of pyridyl chlorides, bromides, and triflates provides a direct route to protected pyridylhydrazines, which can be further elaborated. semanticscholar.org

Furthermore, rhodium-catalyzed C-H methylation of pyridines using formaldehyde (B43269) as the methylating agent has been developed, offering a direct method for introducing methyl groups at the C3 and C5 positions. nih.gov While not directly applicable to the C2 position, this demonstrates the potential of C-H activation strategies in pyridine functionalization.

The development of novel catalytic systems that enable the direct and regioselective C-H functionalization of the pyridine ring is an active area of research. These methods hold the promise of streamlining the synthesis of complex pyridine derivatives like this compound by avoiding the need for pre-functionalized starting materials.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, providing powerful methods for assembling complex molecules like substituted pyridin-4-amines from simpler precursors. mtroyal.casigmaaldrich.com These reactions allow for the precise installation of substituents onto a pyridine core.

For the synthesis of this compound, a plausible strategy involves the sequential coupling of appropriate fragments to a pre-existing pyridine ring. For instance, a Negishi cross-coupling reaction could be employed to form the C-C bond between the C3 position of the pyridine ring and the benzyl group. This type of reaction typically involves the coupling of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. The Knochel group has demonstrated the efficacy of Pd(0)- and Ni-catalyzed Negishi cross-couplings for aryl and alkylzinc halides. acs.org Specifically, a highly chemoselective Negishi cross-coupling between an alkylzinc reagent and a 2-bromopyridine (B144113) derivative can be achieved, leaving other functional groups intact for subsequent reactions. acs.org

Following the introduction of the benzyl group, the amino group at the C4 position could be installed via a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. Alternatively, a key intermediate like 3-amino-4-methylpyridine (B17607) can be synthesized first, for example, from 4-methylpyridine-3-boronic acid and an inorganic amide using a metal oxide catalyst. patsnap.com The subsequent introduction of the benzyl group would then require a different coupling strategy.

The choice of catalyst and ligands is crucial for the success of these couplings. Palladium catalysts supported on materials like silica (B1680970) gel have been developed for Sonogashira-type cross-couplings. mtroyal.ca For Negishi couplings, catalyst systems using tetraphosphine ligands with a palladium precatalyst have shown high activity for reactions between aryl halides and alkylzinc bromides. acs.org More recent developments include iron-catalyzed hydrogenative cross-coupling of nitriles and amines to form imines, which represents a move towards more earth-abundant and less toxic metal catalysts. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Pyridine Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ | Selective coupling at the 2-position of bromostannylpyridines. | acs.org |

| Negishi Coupling | Pd(dba)₂/dppf, Bu₄NI | Coupling of aryl triflates with benzylzinc halides. | acs.org |

| Acylation | Pd(phen)Cl₂ | Coupling of pyridine carboxylic acid chlorides with alkylzinc reagents. | acs.org |

| C-H Difluoromethylation | (XantPhos)Pd | C-H functionalization of azoles. | acs.org |

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer an elegant and efficient approach to synthesizing complex heterocyclic structures like pyridin-4-amines from simple starting materials in a single pot. nih.gov These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step, thus avoiding the isolation of intermediates and reducing waste.

One prominent strategy involves multi-component reactions. For instance, a four-component cascade heteroannulation has been developed to synthesize highly substituted imidazo[1,2-a]pyridine (B132010) derivatives from heterocyclic ketene (B1206846) aminals, aldehydes, diketene, and amines. nih.govacs.org This sequence involves multiple steps such as Knoevenagel condensation, aza-ene reaction, and cyclocondensation, all occurring under mild conditions to provide moderate to good yields of the heterocyclic products. acs.org

Another example is the synthesis of 2-aminopyridines through a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. acs.org This reaction proceeds smoothly at room temperature, using NaOH as the sole additive, and generates densely substituted 2-aminopyridines in good yields (31–88%). acs.org Similarly, copper-catalyzed cascade reactions of enaminones and ammonium chloride have been shown to produce both symmetrical and unsymmetrical pyridines through a series of C-N and C-C bond cleavages and formations. figshare.com

These cascade reactions demonstrate high levels of complexity and selectivity. A multi-component cascade for constructing bipyrimidine derivatives involves the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org This process results in the formation of five bonds and the cleavage of one bond in a single pot, highlighting the efficiency of such strategies. rsc.org

Table 2: Examples of Domino/Cascade Reactions for Pyridine Analogs

| Starting Materials | Key Steps | Product Type | Yield | Reference |

|---|---|---|---|---|

| Heterocyclic ketene aminals, aldehydes, diketene, amines | Knoevenagel condensation, aza-ene reaction, cyclocondensation | Imidazo[1,2-a]pyridines | Moderate to Good | nih.govacs.org |

| N-Propargylic β-enaminones, formamides | Reaction with in situ generated 1,4-oxazepines, N-deformylation | 2-Aminopyridines | 31–88% | acs.org |

| Enaminones, ammonium chloride | Aerobic copper-catalyzed C-N and C-C bond cleavage/formation | Symmetrical and unsymmetrical pyridines | N/A | figshare.com |

| 3-Formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, amidine hydrochlorides | Multi-component cascade | 4,5-Dihydro-[4,5′-bipyrimidin]-6(1H)-ones | Suitable to Excellent | rsc.org |

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact, improve safety, and enhance efficiency. Key strategies include the use of one-pot multi-component reactions, alternative energy sources like microwave irradiation, and environmentally benign solvents. nih.gov

A functional and environmentally friendly procedure for synthesizing novel pyridine derivatives involves a one-pot, four-component reaction of starting materials like p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium acetate. nih.govacs.orgresearchgate.net When conducted using microwave irradiation in ethanol (B145695), this method offers excellent yields (82%–94%), pure products, and significantly reduced reaction times (2–7 minutes) compared to conventional heating (6–9 hours for 71-88% yield). nih.govacs.orgresearchgate.net Microwave-assisted synthesis is recognized as a green chemistry tool that provides numerous advantages in organic synthesis. acs.orgresearchgate.net

The choice of solvent is another critical aspect of green synthesis. The development of new techniques for synthesizing pyridine-derived Schiff bases, such as N-benzylidenepyridine-2-amine, highlights this trend. ijcrcps.com By replacing conventional refluxing in ethanol with stirring at room temperature in an ethanol-water (1:1) mixture, the yield was improved from 54.4% to 95.6%, while also eliminating the need for heating. ijcrcps.com This demonstrates that using greener solvent systems can lead to both higher efficiency and better environmental performance.

Table 3: Comparison of Green vs. Conventional Synthesis Methods for Pyridine Analogs

| Method | Reaction Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional (N-benzylidenepyridine-2-amine) | Refluxing in ethanol | 2 hours | 54.4% | ijcrcps.com |

| Green (N-benzylidenepyridine-2-amine) | Stirring in ethanol-water (1:1) at room temp. | 1 hour | 95.6% | ijcrcps.com |

| Conventional (Substituted Pyridines) | Refluxing in ethanol | 6–9 hours | 71–88% | researchgate.net |

| Green (Substituted Pyridines) | Microwave irradiation in ethanol | 2–7 minutes | 82–94% | nih.govacs.orgresearchgate.net |

Chemical Transformations and Reactivity of 3 Benzyl 2 Methylpyridin 4 Amine

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 3-Benzyl-2-methylpyridin-4-amine is influenced by the presence of the electron-donating amino group and the electron-withdrawing nitrogen atom within the aromatic system.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqyoutube.com In acidic conditions, the nitrogen atom is protonated, further deactivating the ring. uoanbar.edu.iq Electrophilic substitution on pyridine typically occurs at the 3-position. youtube.comlibretexts.org

However, the presence of the strongly activating amino group at the 4-position in this compound significantly influences the regioselectivity of electrophilic aromatic substitution. The amino group is a powerful ortho, para-director. libretexts.org In 4-aminopyridine (B3432731), electrophilic attack is directed to the positions ortho to the amino group, which are the 3- and 5-positions. The high reactivity of arylamines towards electrophilic aromatic substitution can sometimes lead to multiple substitutions. libretexts.org For instance, the reaction of 4-aminopyridine with bromine can result in a complex bromination-dimerization process. acs.orgresearchgate.net

The interplay between the activating amino group and the deactivating pyridine nitrogen, along with the steric hindrance from the 2-methyl and 3-benzyl groups, will determine the precise pattern of substitution. It is expected that electrophilic attack will preferentially occur at the less sterically hindered 5-position.

Nucleophilic Additions and Substitutions on the Pyridine Ring

The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iqquimicaorganica.org Nucleophilic substitution on pyridine derivatives typically proceeds through an addition-elimination mechanism. quimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. quimicaorganica.org

In the case of this compound, direct nucleophilic substitution on the pyridine ring is unlikely as there are no good leaving groups. However, nucleophilic attack can still occur, especially under forcing conditions. The electron-donating amino group at C-4 would generally disfavor nucleophilic attack at the 2- and 6-positions. However, the inherent reactivity of the pyridine ring towards nucleophiles means that such reactions cannot be entirely ruled out. uoanbar.edu.iq Studies on related 4-aminopyridine derivatives show that nucleophilic aromatic substitution occurs preferably at the 2- and 4-positions due to the stabilization of the intermediate anion. vaia.com

N-Oxidation and Subsequent Deoxygenation-Promoted Functionalization

Pyridine N-oxides are versatile intermediates in the functionalization of pyridine rings. acs.orgresearchgate.net The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. The oxidation of the nitrogen atom in this compound would lead to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. chemicalbook.com The selective N-oxidation of heteroaromatic rings in the presence of amine functionalities can be challenging but has been achieved using specific catalytic systems. nih.govacs.org

The resulting N-oxide can then undergo a variety of functionalization reactions. For example, it can be subjected to deoxygenation, which can be coupled with functionalization at the C-2 position. acs.orgorganic-chemistry.org Various methods for the deoxygenation of pyridine N-oxides have been developed, including catalytic methods using palladium complexes and visible-light-mediated reactions. organic-chemistry.orgorganic-chemistry.org These deoxygenation reactions can be chemoselective, tolerating a range of functional groups. organic-chemistry.orgorganic-chemistry.org Furthermore, the N-oxide can be used to direct functionalization to other positions on the ring before deoxygenation.

Transformations Involving the Exocyclic Amino Group at C-4

The exocyclic amino group at the C-4 position of this compound is a key site for chemical transformations, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The amino group of 4-aminopyridine derivatives can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides. researchgate.net The basicity of the exocyclic amino group allows it to act as a nucleophile and displace the halide.

N-acylation can be performed using acylating agents such as acyl chlorides or anhydrides. For example, aniline, a related arylamine, is readily acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine. libretexts.org This reaction is often used to protect the amino group or to modify its electronic properties. The resulting amide is less activating towards electrophilic aromatic substitution than the free amino group. libretexts.org

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride | Amide |

Condensation and Mannich-Type Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines can be further reduced to form secondary amines.

Furthermore, the amino group can be a component in Mannich-type reactions. The classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov In the context of this compound, it could act as the amine component. More advanced, three-component radical-based Mannich-type reactions have also been developed, expanding the scope of this transformation. nih.gov

Amidation and Sulfonamidation of the Amino Moiety

The primary amino group at the C-4 position is a key site for derivatization through amidation and sulfonamidation reactions. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity.

Amidation: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) leads to the formation of the corresponding amides. This reaction typically proceeds under standard conditions, often requiring a coupling agent or activation of the carboxylic acid. For instance, the acylation of similar amino pyridine structures, such as 3-amino-4-methyl pyridine, with acetic anhydride or acetyl chloride proceeds efficiently to yield the corresponding acetamide. googleapis.com

Sulfonamidation: Similarly, the amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to act as a bioisostere of a carboxylic acid and its strong hydrogen-bonding capabilities.

These reactions provide a straightforward method for introducing a wide array of substituents at the C-4 position, thereby enabling the exploration of structure-activity relationships.

Reactivity of the Benzyl (B1604629) Moiety at C-3

The benzyl group at the C-3 position introduces another reactive site into the molecule, primarily at the methylene (B1212753) bridge and the phenyl ring.

Oxidative and Reductive Transformations of the Methylene Bridge

The methylene bridge of the benzyl group is susceptible to both oxidation and reduction, although specific examples for this compound are not extensively documented in the provided results. However, general principles of organic chemistry suggest that oxidation could lead to the formation of a benzoyl group at the C-3 position, transforming the benzyl substituent into a ketone. This would significantly alter the electronic and steric properties of the molecule.

Conversely, reductive transformations are less common for a simple methylene bridge unless it is adjacent to a carbonyl or other reducible group. However, catalytic hydrogenation could potentially affect the pyridine or benzene rings depending on the reaction conditions. For instance, the reduction of a related quaternized pyridine system to a 1,2,5,6-tetrahydropyridine has been achieved using sodium borohydride (B1222165). googleapis.com

Aryl Coupling Reactions for Extended Conjugated Systems

The phenyl ring of the benzyl group can participate in aryl coupling reactions, such as the Suzuki-Miyaura coupling, to create extended conjugated systems. mdpi.comresearchgate.netresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. mdpi.comnih.gov

For example, palladium-catalyzed cross-coupling reactions of aryl halides with arylboronic acids are a well-established method for creating biaryl structures. researchgate.netresearchgate.net While direct examples involving this compound are not detailed, the presence of the phenyl ring suggests its potential for such transformations, which could be used to synthesize molecules with extended π-systems for applications in materials science or as biological probes.

Transformations at the Methyl Group at C-2

The methyl group at the C-2 position of the pyridine ring, while generally less reactive than the amino or benzyl groups, can also be a site for chemical modification.

Derivatization and Functionalization of the Methyl Group

The methyl group can potentially undergo various derivatization and functionalization reactions. For instance, halogenation of the methyl group could provide a handle for further synthetic transformations. Oxidation could convert the methyl group into a hydroxymethyl or carboxyl group, introducing new functionalities.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

The analysis of aminopyridine compounds like 3-Benzyl-2-methylpyridin-4-amine often requires derivatization to improve detection sensitivity and chromatographic performance, especially in complex matrices. Since aliphatic and aromatic amines often lack a strong native chromophore or fluorophore, chemical modification is a key strategy to introduce detectable moieties. sigmaaldrich.comnih.gov

Pre-column derivatization is a widely accepted technique for High-Performance Liquid Chromatography (HPLC) analysis. thermofisher.com For primary amines, reagents that react with the amino group to form highly fluorescent or UV-absorbent products are particularly useful. nih.gov

Common Derivatizing Agents:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives, enabling highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives suitable for HPLC-FLD analysis. thermofisher.com

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. thermofisher.com

NBD-Cl (4-Chloro-7-nitrobenz-2-oxa-1,3-diazole): This reagent is used for the derivatization of secondary amines but can also react with primary amines, creating fluorescent derivatives detectable by HPLC-FLD. mdpi.com

The choice of derivatizing agent depends on the analytical requirements, such as desired sensitivity and the presence of interfering substances. For instance, OPA is selective for primary amines, which can be an advantage in certain sample matrices. thermofisher.com For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. Reagents like methyl chloroformate can be used, although care must be taken to avoid side reactions. nih.gov

The table below summarizes common derivatization reagents for primary amines and their analytical applications.

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Primary Analytical Technique | Reference |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Fluorescent Isoindole | HPLC-FLD | thermofisher.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary/Secondary Amine | Fluorescent Adduct | HPLC-FLD | thermofisher.com |

| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amine | Fluorescent Sulfonamide | HPLC-FLD | thermofisher.com |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary/Secondary Amine | UV-Absorbing Adduct | HPLC-UV | thermofisher.com |

| Methyl Chloroformate | Primary Amine | Carbamate | GC-MS | nih.gov |

Chemical Modifications for Structure-Activity Relationship Studies

To investigate structure-activity relationships, systematic modifications are made to a lead compound. For this compound, derivatization can occur at the 4-amino group, the pyridine (B92270) ring, or the benzyl (B1604629) ring. frontiersin.org

Modifications at the 4-Amino Group: The primary amine at the C4 position is a key site for modification.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives. This transformation can alter the electronic properties and hydrogen-bonding capacity of the amino group. nih.gov

N-Alkylation: The introduction of alkyl groups can be achieved through various methods, including reductive amination.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in imine (Schiff base) derivatives, which can introduce a wide range of substituents. rsc.org

Modifications on the Pyridine and Benzyl Rings:

Substitution on the Benzyl Ring: The benzyl moiety can be readily modified. Introducing electron-donating or electron-withdrawing substituents at different positions (ortho, meta, para) on the phenyl ring can systematically alter the compound's steric and electronic properties. frontiersin.org For example, derivatives with chloro, bromo, or nitro groups on the benzyl ring have been synthesized. frontiersin.org

Substitution on the Pyridine Ring: While the existing methyl group at C2 and the benzyl group at C3 provide some substitution, further modifications on the pyridine ring, such as at the C5 or C6 positions, could be explored. Halogenation of the 4-aminopyridine (B3432731) core is a known reaction. acs.org Studies on 4-aminopyridine have shown that adding substituents like methyl, methoxy, or trifluoromethyl groups at the 3-position significantly influences the molecule's properties. biorxiv.orgnih.gov

The table below outlines potential chemical modifications for SAR studies.

| Modification Site | Reaction Type | Potential Reagents | Resulting Structure | Reference |

| 4-Amino Group | N-Acylation | Acyl Chlorides, Anhydrides | Amide | nih.gov |

| 4-Amino Group | Schiff Base Formation | Aldehydes, Ketones | Imine | rsc.org |

| Benzyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating Agents | Substituted Phenyl | frontiersin.org |

| Pyridine Ring | Halogenation | Dihalogens (e.g., Br₂) | Halogenated Pyridine | acs.org |

Design and Synthesis of Prodrug Conjugates

Prodrug design aims to improve a molecule's physicochemical properties by attaching a temporary chemical moiety (a promoiety). For a compound like this compound, the primary amino group is a common attachment point for promoieties. nih.govresearchgate.net The goal is to create a derivative that is inactive but can be converted back to the active parent compound in the body. researchgate.net

Amide-Based Prodrugs: One of the most common strategies for masking a primary amine is through the formation of an amide linkage with a carboxylic acid. nih.gov Amino acids are frequently used as promoieties to create water-soluble amide prodrugs. nih.govmonash.edu For example, glycine (B1666218) and valine have been linked to amines to form prodrugs. nih.gov The synthesis involves standard peptide coupling reactions.

Carbamate-Based Prodrugs: Carbamates are another class of derivatives used in prodrug design. researchgate.net (Acyloxy)alkyl carbamates can be synthesized to create systems that undergo a two-step cleavage process, often involving an initial enzymatic hydrolysis followed by a spontaneous chemical breakdown to release the parent amine. researchgate.net

N-Mannich Bases: N-Mannich bases are formed through the reaction of an amine, an aldehyde (like formaldehyde), and an NH-acidic compound (e.g., an amide or imide). nih.govresearchgate.net This approach can be used to create more soluble or more lipophilic prodrugs. nih.gov The formation of N-Mannich bases can also lower the pKa of the amine, which may influence its ionization state. nih.gov

The following table details common prodrug strategies for primary amines.

| Prodrug Linkage | Promoiety Type | Synthetic Approach | Reference |

| Amide | Amino Acids, Carboxylic Acids | Peptide coupling, Acylation | nih.govmonash.edu |

| Carbamate | (Acyloxy)alkyl groups | Reaction with corresponding chloroformates | researchgate.net |

| N-Mannich Base | Amides, Imides | Mannich Reaction (Amine + Aldehyde + NH-acid) | nih.govresearchgate.net |

| Azo Linkage | Aromatic moieties | Diazotization followed by coupling | nih.gov |

Computational and Theoretical Investigations of 3 Benzyl 2 Methylpyridin 4 Amine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to elucidating the electronic nature of 3-Benzyl-2-methylpyridin-4-amine. These methods model the molecule's behavior at the subatomic level, providing a detailed picture of its electron distribution and energy landscape.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. By calculating the electron density, DFT methods can find the geometry that corresponds to the lowest energy state on the potential energy surface.

The process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex electron-electron interactions. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available in the cited literature, a theoretical study would yield a data set similar to the example below.

Table 1: Exemplary Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-C3 | 1.415 |

| C3-C4 | 1.408 | |

| C4-N1 | 1.375 | |

| C4-NH2 | 1.380 | |

| C3-CH2 | 1.510 | |

| CH2-Ph(C1') | 1.520 | |

| Bond Angle | C2-C3-C4 | 118.5 |

| C3-C4-N1 | 121.0 | |

| C3-CH2-Ph(C1') | 112.5 | |

| Dihedral Angle | N1-C2-C3-CH2 | 179.5 |

| C2-C3-CH2-Ph(C1') | -75.0 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures, as specific computational studies on this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. For this compound, the electron-rich pyridine (B92270) ring and the amino group are expected to significantly influence the character of the HOMO, while the LUMO is likely distributed over the aromatic system.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Electronegativity (χ) | 3.40 |

| Chemical Hardness (η) | 2.45 |

| Global Electrophilicity (ω) | 2.35 |

Note: This data is hypothetical and serves to illustrate the output of an FMO analysis. Specific calculations for this compound are not present in the available literature.

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in the benzyl (B1604629) group of this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their corresponding energies. By systematically rotating the dihedral angle between the pyridine ring and the benzyl group, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers to rotation (transition states). This information is vital for understanding how the molecule's shape influences its interactions and properties.

Analysis of Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)

In a solid state, such as a crystal, molecules of this compound are packed together through various intermolecular forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. The Hirshfeld surface is a 3D map of the space around a molecule in a crystal, color-coded to show different types of intermolecular contacts and their relative strengths.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule. DFT calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds, which can then be compared with experimental infrared (IR) and Raman spectra.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data serves as a rigorous validation of the computed structure.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Technique | Predicted Value | Experimental Value |

| FT-IR (cm⁻¹) | N-H Stretch: 3450, 3350 | Not Available |

| C=N Stretch: 1620 | Not Available | |

| C-H Aromatic Stretch: 3050 | Not Available | |

| ¹H NMR (ppm) | NH₂: ~5.5 | Not Available |

| Aromatic H: 7.0-8.0 | Not Available | |

| CH₂: ~4.0 | Not Available | |

| ¹³C NMR (ppm) | C-NH₂: ~155 | Not Available |

| Aromatic C: 110-140 | Not Available |

Note: The predicted values are typical for the functional groups present and are for illustrative purposes only. No experimental or specific calculated data for this compound were found in the reviewed sources.

3 Benzyl 2 Methylpyridin 4 Amine As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Hydrogenated Pyridine (B92270) Systems

The pyridine ring of 3-benzyl-2-methylpyridin-4-amine can be readily hydrogenated to afford saturated and partially saturated piperidine (B6355638) and tetrahydropyridine (B1245486) systems. These hydrogenated derivatives are of significant interest as they are core structures in numerous natural products and pharmaceuticals.

Formation of Piperidine and Tetrahydropyridine Derivatives

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. nih.gov The reduction of substituted pyridines is a direct and common method to access these valuable scaffolds. For a compound like this compound, the pyridine ring can be fully saturated to the corresponding piperidine derivative. This transformation is typically achieved through catalytic hydrogenation using transition metal catalysts such as rhodium, ruthenium, or palladium under a hydrogen atmosphere. nih.govscientificupdate.com The conditions can often be tuned to control the stereochemistry of the resulting substituted piperidine, which is crucial for its biological activity.

For instance, the asymmetric hydrogenation of related substituted pyridines has been shown to produce all-cis-substituted piperidines with high diastereoselectivity. scientificupdate.com A similar strategy could be applied to this compound to yield stereochemically defined piperidine derivatives.

Partial reduction of the pyridine ring leads to the formation of tetrahydropyridine derivatives. This can be accomplished by using specific reducing agents or by carefully controlling the reaction conditions of catalytic hydrogenation. For example, the reduction of a benzyl (B1604629) pyridinium (B92312) salt of a related 3-fluoro-4-aminopyridine with sodium borohydride (B1222165) in methanol (B129727) yielded the corresponding tetrahydropyridine. scientificupdate.com This approach suggests that quaternization of the nitrogen in this compound followed by reduction could be a viable route to its tetrahydropyridine derivatives. These partially saturated rings are also important synthetic intermediates, allowing for further functionalization at the remaining double bond.

A patent for the preparation of a key intermediate for the drug Tofacitinib describes a multi-step synthesis starting from 3-amino-4-methylpyridine (B17607). This process involves N-acylation, quaternization with a benzyl group, and subsequent reduction steps to yield a substituted piperidine derivative, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. google.com This highlights the industrial relevance of using such substituted aminopyridines to construct complex piperidine systems.

Integration into Fused Heterocyclic Ring Systems

The amino group of this compound serves as a key handle for the construction of fused heterocyclic ring systems. This is a powerful strategy for rapidly building molecular complexity and accessing a wide range of biologically active scaffolds.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov While direct synthesis from this compound is not explicitly documented in the provided search results, the synthesis of analogous structures from related starting materials provides a blueprint for its potential application.

A common method for quinazolinone synthesis involves the reaction of an anthranilic acid derivative with a suitable nitrogen source and a carbonyl-containing component. mdpi.com Alternatively, pre-formed aminoquinazolinones can be further functionalized. For example, 3-amino-2-methylquinazolin-4(3H)-one can be condensed with various aldehydes to yield substituted quinazolinone motifs. nih.govresearchgate.net This suggests a potential, albeit indirect, pathway where a derivative of this compound could be incorporated into a quinazolinone structure.

More direct routes often involve the cyclization of 2-aminobenzamides with various reagents. organic-chemistry.org By analogy, if this compound were to be used in a reaction where it provides the "amino" component in a condensation with a suitable ortho-substituted benzoic acid derivative, it could lead to the formation of a pyridyl-fused quinazolinone-like structure. The synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones from N-pyridyl ureas and anthranilic esters further illustrates the feasibility of fusing pyridine and quinazolinone rings. nih.gov

The following table summarizes the synthesis of various substituted quinazolinones from 3-amino-2-methylquinazolin-4(3H)-one and different benzaldehydes, illustrating a common derivatization pathway for this scaffold. nih.gov

| Entry | Reactant 2 (Benzaldehyde Derivative) | Product | Yield (%) |

| 3a | Benzaldehyde | 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one | 75 |

| 3c | 2-Chlorobenzaldehyde | 3-((2-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | 64 |

| 3e | 3-Hydroxybenzaldehyde | 3-((3-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 99 |

| 3g | 4-(Dimethylamino)benzaldehyde | 3-((4-(Dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one | 95 |

Construction of Pyrano[3,2-c]pyridine and Other Bicyclic Pyridinones

The pyrano[3,2-c]pyridine scaffold is another important heterocyclic system found in many biologically active molecules. africanjournalofbiomedicalresearch.com The synthesis of these structures often relies on the reactivity of substituted pyridines. The amino group and the adjacent positions on the pyridine ring of this compound are suitably positioned to participate in cyclization reactions to form a fused pyranone ring.

Reviews on the synthesis of pyrano[3,2-c]pyridine derivatives highlight several strategies, including multi-component reactions and cyclizations of pre-functionalized pyridines. africanjournalofbiomedicalresearch.comresearchgate.net For example, the reaction of 4-hydroxypyridine (B47283) derivatives can lead to the formation of the pyranone ring. africanjournalofbiomedicalresearch.com While this compound possesses an amino group rather than a hydroxyl group, this amino functionality can be chemically converted to a hydroxyl group, or it can participate in different types of cyclization reactions. For instance, a reaction with a β-keto ester or a related 1,3-dicarbonyl compound could potentially lead to the formation of a fused pyridinone ring, which is an isomer of the pyranopyridine system. The synthesis of various pyrido-fused heterocycles often starts from pre-functionalized pyridine rings, underscoring the importance of versatile building blocks like this compound. ias.ac.in

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.com The amino group of this compound makes it an ideal candidate for participation in various MCRs.

For example, a catalyst-free, three-component reaction between 2-aminopyridines, aldehydes, and isocyanides in water has been reported to produce imidazo[1,2-a]pyridines. researchgate.net It is conceivable that this compound could participate in similar MCRs, where the 4-amino group acts as the nucleophilic component, reacting with an aldehyde and an isocyanide to generate a complex, fused heterocyclic system in a highly atom-economical fashion.

Another example is the one-pot synthesis of 4-aminopyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines, triethyl orthoformate, and various primary amines. mdpi.com This demonstrates the utility of substituted aminopyridines in MCRs to build fused pyrimidine (B1678525) rings. Given its structure, this compound could potentially be used in analogous MCRs to create novel, complex heterocyclic scaffolds. The reaction of aromatic aldehydes, malononitrile, and aliphatic amines to yield various pyridine derivatives further showcases the versatility of MCRs in synthesizing substituted pyridines. jlu.edu.cn

Role in the Synthesis of Advanced Organic Intermediates

The structural motif of this compound is closely related to key intermediates used in the synthesis of important pharmaceuticals. This underscores its potential as a valuable precursor for the development of new and advanced organic intermediates.

For example, the structurally related compound 3-amino-4-methylpyridine is a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. google.com The synthesis of Nevirapine involves the chlorination of 3-amino-4-methylpyridine as a key step. google.com This established industrial application for a similar pyridine core highlights the value of this compound as a starting material for analogous, potentially bioactive, complex molecules.

Furthermore, a patent describes the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a key starting material for 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile, a Janus kinase (JAK) inhibitor. google.com The synthesis of this advanced intermediate begins with 3-amino-4-methylpyridine. The presence of the benzyl and methyl groups in this compound makes it an even more advanced starting material, potentially streamlining the synthesis of related complex pharmaceutical targets.

The following table lists some advanced organic intermediates and the related aminopyridine starting materials, illustrating the importance of this class of compounds in pharmaceutical synthesis.

| Starting Material | Advanced Intermediate | Therapeutic Area | Reference |

| 3-Amino-4-methylpyridine | 2-Chloro-3-amino-4-methylpyridine | Anti-HIV (Nevirapine precursor) | google.com |

| 3-Amino-4-methylpyridine | (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | JAK Inhibitor precursor | google.com |

Future Directions in Research on 3 Benzyl 2 Methylpyridin 4 Amine

Development of Novel and Efficient Synthetic Routes

The pursuit of novel and efficient synthetic methodologies for obtaining 3-benzyl-2-methylpyridin-4-amine and its derivatives is a cornerstone of future research. While classical methods for pyridine (B92270) synthesis exist, the focus will be on developing strategies that offer improved yields, greater atom economy, enhanced regioselectivity, and milder reaction conditions.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies analogous to those used for the synthesis of other substituted pyridines could be adapted. For instance, a palladium- or nickel-catalyzed coupling of a suitably functionalized pyridine precursor, such as a halogenated 2-methylpyridin-4-amine, with a benzyl (B1604629) organometallic reagent could provide a direct and efficient route to the target molecule.

Furthermore, the development of one-pot or tandem reaction sequences that minimize purification steps and reduce waste is a key objective. A potential strategy could involve the de novo construction of the pyridine ring from acyclic precursors, incorporating the benzyl and methyl substituents in a highly convergent manner. This approach, inspired by modern advancements in heterocyclic synthesis, could offer a significant improvement over traditional multi-step linear syntheses. Research into greener synthetic methods, utilizing environmentally benign solvents and catalysts, will also be a critical aspect of developing sustainable routes to this compound.

| Potential Synthetic Strategy | Key Features | Anticipated Advantages |

| Transition-Metal-Catalyzed Cross-Coupling | Use of catalysts like Palladium or Nickel with suitable ligands. | High efficiency, good functional group tolerance, direct bond formation. |

| Convergent De Novo Pyridine Synthesis | Building the pyridine ring from simpler, non-cyclic starting materials. | Increased overall yield, reduced number of steps, potential for diversity. |

| C-H Activation/Functionalization | Direct introduction of the benzyl group onto a 2-methylpyridin-4-amine core. | High atom economy, avoids pre-functionalization of the pyridine ring. |

Advanced Computational Modeling for Reaction Mechanism Elucidation and Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. Such studies can help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new reactions.

A significant area of focus will be the computational modeling of potential reaction mechanisms for both the synthesis and subsequent transformations of this compound. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable conditions, predict potential byproducts, and even design more efficient catalysts. For example, modeling the transition states of a proposed cross-coupling reaction can help in selecting the optimal ligand for the metal catalyst to achieve higher yields and selectivity.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the benzyl group and its influence on the reactivity of the pyridine ring. Understanding the preferred spatial arrangement of the molecule can be crucial for designing derivatives with specific three-dimensional structures.

| Computational Technique | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Prediction of reaction sites and spectroscopic properties. |

| Transition State Modeling | Investigation of reaction pathways and catalyst effects. | Optimization of reaction conditions and catalyst design. |

| Molecular Dynamics (MD) | Analysis of conformational preferences and dynamics. | Understanding of structure-activity relationships. |

Exploration of Diverse Chemical Transformations for Structural Elaboration

The structural framework of this compound offers multiple reactive sites that can be exploited for further chemical modifications, leading to a diverse library of new compounds. Future research will undoubtedly focus on exploring a wide range of chemical transformations to elaborate on this core structure.

The primary amine group at the 4-position is a key handle for derivatization. It can readily undergo reactions such as acylation, sulfonylation, and alkylation to introduce a variety of functional groups. Furthermore, the amino group can be a precursor for the formation of other nitrogen-containing heterocycles, expanding the chemical space accessible from this starting material.

The pyridine ring itself presents opportunities for functionalization. Electrophilic aromatic substitution reactions, guided by the directing effects of the existing substituents, could be explored to introduce additional groups onto the ring. Moreover, the nitrogen atom of the pyridine ring can be quaternized or oxidized, leading to pyridinium (B92312) salts or N-oxides, respectively, which can then undergo further transformations.

The benzyl group also offers a site for modification. For instance, reactions at the benzylic position or on the phenyl ring can be envisioned to create more complex molecular architectures. The development of selective transformations that target one specific site of the molecule without affecting the others will be a significant challenge and a rewarding area of research.

| Reactive Site | Potential Transformation | Resulting Structural Motif |

| 4-Amino Group | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Pyridine Ring Nitrogen | Quaternization, N-oxidation | Pyridinium Salts, Pyridine-N-oxides |

| Pyridine Ring Carbons | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Sulfonated Derivatives |

| Benzyl Group | Benzylic Functionalization, Phenyl Ring Substitution | Introduction of new functional groups on the side chain. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Benzyl-2-methylpyridin-4-amine, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with aldehydes followed by cyclization. For example, hydrazinopyridine can react with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid) to form intermediates, which are then oxidized using sodium hypochlorite to yield triazolo-pyridine derivatives . Reaction efficiency is quantified via yield calculations (e.g., 91% yield in ) and monitored using TLC or NMR to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.84 ppm) .

- FTIR : Identify functional groups (e.g., C=N stretches at ~1596 cm⁻¹, aromatic C-H bends at ~1261 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated as 334.1556, observed as 334.1553) .

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement (e.g., ORTEP-3 for visualizing bond lengths/angles) .

Q. How can researchers assess purity and monitor reaction progress during synthesis?

- Methodological Answer :

- TLC : Track intermediates using silica/alumina plates with UV visualization (e.g., dichloromethane as eluent) .

- HPLC : Quantify purity post-synthesis, especially for chiral or thermally sensitive derivatives.

- Melting Point Analysis : Confirm compound identity (e.g., MP 175–176°C in ) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in cyclization reactions for pyridine derivatives?

- Methodological Answer : Cyclization efficiency depends on steric/electronic factors. For example, bulky substituents (e.g., benzyl groups) may hinder ring closure, requiring optimized catalysts (e.g., Pd/Cu for cross-coupling) or elevated temperatures. Kinetic studies via in situ NMR or mass spectrometry can identify rate-limiting steps .

Q. How can computational chemistry methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- MD Simulations : Assess stability of ligand-target complexes over time .

Q. What strategies resolve discrepancies in crystallographic data interpretation for pyridine-based amines?

- Methodological Answer :

- SHELXL Refinement : Address twinning or disorder using constraints/restraints (e.g., ISOR/DFIX commands) .

- Multi-Data Validation : Cross-validate with spectroscopic data (e.g., NMR chemical shifts vs. crystallographic torsion angles) .

Q. How can machine learning optimize reaction conditions for novel derivatives?

- Methodological Answer : Platforms like LabMate.AI integrate reaction databases (e.g., Ugi reactions, C–N couplings) to predict optimal catalysts, solvents, and temperatures. For example, neural networks trained on high-throughput screening data can recommend conditions for maximizing yield or minimizing side products .

Q. What structural features correlate with biological activity in pyridine-amine analogs?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) on activity .

- Pharmacophore Modeling : Identify essential moieties (e.g., benzyl groups for hydrophobic interactions) using software like Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.